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Introduction

TBI-166 is a novel riminophenazine analog, developed as a next-generation clofazimine, with
potent antimicrobial activity against Mycobacterium tuberculosis, including drug-sensitive and
drug-resistant strains.[1][2][3] As a structural analog of clofazimine, TBI-166 is currently in
clinical development for the treatment of tuberculosis.[4][5] Beyond its well-documented anti-
mycobacterial effects, emerging evidence on the parent compound, clofazimine, suggests
potential applications in oncology and immunomodulation. These application notes provide a
comprehensive overview of key in vitro assays to evaluate the efficacy of TBI-166 across these
therapeutic areas.

Data Presentation
Table 1: In Vitro Anti-mycobacterial Activity of TBI-166
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TBI-166 MIC Clofazimine

Organism Strain Type Reference
(ng/mL) MIC (pg/mL)

M. tuberculosis N 4-fold higher
Drug-Sensitive 0.063 [2]

H37Rv than TBI-166
16 Drug-

M. tuberculosis Sensitive Clinical  <0.005 - 0.15 0.026 - 0.633 [2]
Isolates
28 Drug-

M. tuberculosis Resistant Clinical 0.01-0.2 0.075-0.844 [2]
Isolates

Table 2: In Vitro Anticancer Activity of Clofazimine

(Parent Compound of TBI-166)

Cell Line Cancer Type IC50 (pM) Reference
Sw48 Colorectal Carcinoma ~2 [2]
HT29 Colorectal Carcinoma  ~5 [2]
FaDu Squamous Carcinoma  0.25 - 2 pg/mL* [1]

*Note: Concentration reported in pg/mL. Conversion to pM depends on the molecular weight of
clofazimine (~473.4 g/mol ). It is recommended to determine the IC50 for TBI-166 across a
panel of relevant cancer cell lines.

Experimental Protocols
Antimicrobial Activity Assays

This protocol determines the lowest concentration of TBI-166 that inhibits the visible growth of
Mycobacterium tuberculosis.

Materials:
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Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-
catalase)

TBI-166 stock solution (dissolved in DMSO)

M. tuberculosis culture

96-well microplates

Spectrophotometer or resazurin-based indicator

Protocol:

Prepare a serial dilution of TBI-166 in Middlebrook 7H9 broth in a 96-well plate.

 Inoculate each well with a standardized suspension of M. tuberculosis to a final density of
approximately 5 x 10"5 CFU/mL.

 Include a positive control (no drug) and a negative control (no bacteria).
 Incubate the plates at 37°C for 7-14 days.

o Determine the MIC by visual inspection for turbidity or by measuring absorbance at 600 nm.
Alternatively, a resazurin-based assay can be used to assess viability.[2] The MIC is the
lowest drug concentration that prevents a color change from blue to pink.

This assay evaluates the ability of TBI-166 to kill M. tuberculosis residing within macrophages.

Materials:

Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)

RPMI-1640 medium with 10% FBS

M. tuberculosis culture

TBI-166

Lysis buffer (e.g., 0.1% saponin)
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Middlebrook 7H10 agar plates

Protocol:

Seed macrophages in a 24-well plate and allow them to adhere overnight.

Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4
hours.

Wash the cells with warm PBS to remove extracellular bacteria.

Add fresh media containing different concentrations of TBI-166.

At various time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages with lysis buffer.

Plate serial dilutions of the cell lysates on Middlebrook 7H10 agar plates.

Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUSs).

Calculate the log reduction in CFU compared to the untreated control.

Anticancer Activity Assays

This colorimetric assay assesses the effect of TBI-166 on the metabolic activity of cancer cells,

which is an indicator of cell viability and proliferation.

Materials:

Cancer cell lines of interest

Complete culture medium (e.g., DMEM with 10% FBS)

TBI-166

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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o 96-well plates
e Microplate reader
Protocol:

e Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to
attach overnight.

o Treat the cells with a range of TBI-166 concentrations for 24, 48, or 72 hours.

e Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable
cells to form formazan crystals.

o Carefully remove the medium and add 100 pL of solubilization solution to dissolve the
formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the untreated control and determine the
IC50 value.

This assay measures the inhibition of the Wnt/p-catenin signaling pathway, a known target of
clofazimine.

Materials:

o Cancer cell line with a stably or transiently transfected Wnt/[3-catenin responsive reporter
construct (e.g., TOP/FOP-Flash luciferase reporter)

o TBI-166
e \Wnt3a conditioned medium or recombinant Wnt3a
e Luciferase assay reagent

e Luminometer
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Protocol:

e Seed the reporter cell line in a 96-well plate.

o Treat the cells with various concentrations of TBI-166 for a defined period.
o Stimulate the Wnt pathway by adding Wnt3a.

e Lyse the cells and measure luciferase activity using a luminometer.

* Normalize the TOP-Flash (TCF/LEF responsive) luciferase activity to the FOP-Flash (mutant
TCF/LEF) or a co-transfected control reporter (e.g., Renilla luciferase).

e Determine the dose-dependent inhibition of Wnt signaling by TBI-166.[2]

Immunomodulatory Activity Assays

This assay quantifies the effect of TBI-166 on the production of pro-inflammatory cytokines by
immune cells.

Materials:

Immune cells (e.qg., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line
like RAW 264.7)

LPS (lipopolysaccharide)

TBI-166

ELISA kits for specific cytokines (e.g., TNF-a, IL-6, IL-1[3)

96-well ELISA plates

Microplate reader

Protocol:

o Plate the immune cells in a 96-well plate.
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» Pre-treat the cells with different concentrations of TBI-166 for 1-2 hours.

o Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
e Incubate for 12-24 hours.

o Collect the cell culture supernatants.

o Measure the concentration of cytokines in the supernatants using specific ELISA kits
according to the manufacturer's instructions.

This assay determines if TBI-166 inhibits the activation of the NF-kB signaling pathway by
assessing the phosphorylation of key signaling proteins.

Materials:

e Immune cells

e LPS

e TBI-166

 Lysis buffer with protease and phosphatase inhibitors

o SDS-PAGE gels and blotting equipment

e Primary antibodies (e.g., anti-phospho-NF-kB p65, anti-total NF-kB p65, anti-f3-actin)
o HRP-conjugated secondary antibody

o Chemiluminescent substrate and imaging system

Protocol:

o Treat immune cells with TBI-166 and/or LPS as described in the cytokine assay.
e Lyse the cells and quantify the protein concentration.

o Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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e Block the membrane and incubate with the primary antibody against phosphorylated NF-kB
p65.

e Wash and incubate with the HRP-conjugated secondary antibody.
e Detect the signal using a chemiluminescent substrate.

» Strip the membrane and re-probe for total NF-kB p65 and a loading control (e.g., B-actin) to
ensure equal protein loading.
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Caption: Workflow for assessing the anti-mycobacterial efficacy of TBI-166.
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Caption: Experimental workflows for evaluating the anticancer properties of TBI-166.
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Caption: Wnt/[3-catenin signaling pathway and the inhibitory action of riminophenazines.
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Caption: NF-kB signaling pathway and the inhibitory effect of riminophenazines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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